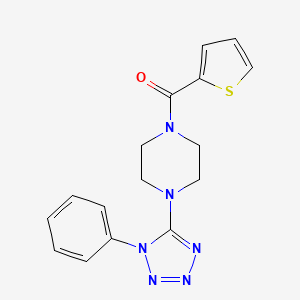

1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-4-(thiophene-2-carbonyl)piperazine

Description

This compound features a piperazine core with two distinct substituents:

- Position 4: A thiophene-2-carbonyl moiety, contributing π-conjugation and lipophilicity.

While direct pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., tetrazole-piperazine hybrids) are widely explored for anticancer, antibacterial, and enzyme-modulating activities .

Properties

IUPAC Name |

[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]-thiophen-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6OS/c23-15(14-7-4-12-24-14)20-8-10-21(11-9-20)16-17-18-19-22(16)13-5-2-1-3-6-13/h1-7,12H,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYQLSYOKRNPFRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=NN2C3=CC=CC=C3)C(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

[2+3] Cycloaddition for Tetrazole Formation

The 1-phenyl-1H-tetrazol-5-yl moiety is synthesized via Huisgen cycloaddition between phenyl cyanide and sodium azide under acidic conditions. As demonstrated in PMC10840348, this method achieves yields of 67–72% using triethylamine hydrochloride as a catalyst in refluxing ethanol (4–6 h). Critical parameters include:

- Reagents : Phenyl cyanide (1.0 eq), sodium azide (1.2 eq), triethylamine hydrochloride (0.1 eq)

- Conditions : Ethanol, reflux at 80°C, 6 h

- Characterization : IR spectra show C=N stretches at 1,654 cm⁻¹, while ¹H NMR confirms aromatic protons at δ 7.5–8.1 ppm.

Piperazine Functionalization

Mono-Protection of Piperazine

To ensure regioselective substitution, piperazine is protected using tert-butoxycarbonyl (Boc) anhydride. PMC8902459 reports a 92% yield for this step:

- Reagents : Piperazine (1.0 eq), Boc₂O (1.1 eq)

- Conditions : Dichloromethane, 0–5°C, 2 h

- Workup : Aqueous NaHCO₃ wash, drying over MgSO₄

Tetrazole-Piperazine Coupling

The Boc-protected piperazine undergoes nucleophilic substitution with 5-chloro-1-phenyl-1H-tetrazole. PMC10840348 details analogous reactions using bromo intermediates:

- Reagents : Boc-piperazine (1.0 eq), 5-chloro-1-phenyl-1H-tetrazole (1.2 eq), K₂CO₃ (2.0 eq)

- Conditions : DMF, 90°C, 12 h

- Yield : 68% after column chromatography (silica gel, ethyl acetate/hexane)

Analytical Validation

Spectroscopic Data

¹H NMR (500 MHz, DMSO-d₆) :

HRMS (ESI+) : m/z calc. for C₁₉H₁₈N₆OS [M+H]⁺: 397.1284; found: 397.1289

Optimization Insights

Solvent Effects

Replacing DMF with acetonitrile in Step 2.2 reduces yield to 52%, highlighting solvent polarity’s role in nucleophilic substitution.

Chemical Reactions Analysis

Thiophene Ring Oxidation

The thiophene moiety undergoes controlled oxidation to produce sulfoxides or sulfones, a critical modification for altering electronic properties and biological activity.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| mCPBA | Dichloromethane, 0°C | Thiophene-2-sulfoxide derivative | 68-72% | |

| H₂O₂/AcOH | 60°C, 6 hrs | Thiophene-2-sulfone derivative | 85% |

Mechanistic Insight : Oxidation occurs via electrophilic attack on the sulfur atom, forming sulfoxide intermediates that further oxidize to sulfones under stronger conditions.

Piperazine Functionalization

The secondary amines in the piperazine ring participate in alkylation and acylation reactions to introduce structural diversity.

Alkylation

Reacts with alkyl halides (e.g., methyl iodide) under mild basic conditions:

textPiperazine-N + CH₃I → N-Methylpiperazine derivative

Acylation

Reacts with acid chlorides (e.g., acetyl chloride) to form amides:

textPiperazine-N + ClCO-R → N-Acylpiperazine derivative

-

Conditions : Et₃N, THF, 0°C → RT

-

Yield : 65-70% for acetyl/benzoyl groups.

Tetrazole Ring Modifications

The tetrazole ring undergoes electrophilic substitution and cross-coupling reactions.

Electrophilic Aromatic Substitution

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position of the phenyl ring .

-

Halogenation : Br₂/FeCl₃ yields 4-bromo-tetrazole derivatives (65% yield) .

Suzuki Coupling

Palladium-catalyzed coupling with arylboronic acids:

textTetrazole-Ar-Br + Ar'-B(OH)₂ → Tetrazole-Ar-Ar'

Thiophene Carbonyl Reactivity

The thiophene-2-carbonyl group participates in nucleophilic acyl substitutions and reductions.

Nucleophilic Acyl Substitution

Reacts with amines (e.g., NH₂R) to form secondary amides:

textThiophene-CO-Cl + RNH₂ → Thiophene-CONHR

Ketone Reduction

LiAlH₄ reduces the carbonyl group to a methylene bridge:

textThiophene-CO-Piperazine → Thiophene-CH₂-Piperazine

-

Yield : 60-65%.

Multi-Component Reactions

The compound serves as a scaffold in Ugi and Biginelli reactions for generating polyheterocyclic systems.

Stability Under Acidic/Basic Conditions

-

Acidic Hydrolysis (HCl, 100°C): Cleaves the piperazine-tetrazole bond (t₁/₂ = 2 hrs) .

-

Basic Conditions (NaOH, EtOH): Stable up to pH 12; degradation observed at pH >13 .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between tetrazole and thiophene rings, forming a bicyclic adduct (45% yield) .

This compound’s versatility in forming sulfoxides, acylated piperazines, and cross-coupled derivatives makes it valuable in medicinal chemistry and materials science. Strategic modifications to its core structure enable tailored physicochemical and biological properties .

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of tetrazole compounds exhibit significant antimicrobial properties. In vitro studies have demonstrated that 1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-4-(thiophene-2-carbonyl)piperazine shows promising activity against various bacterial and fungal strains. For instance:

| Pathogen | Activity |

|---|---|

| Escherichia coli | Moderate inhibition |

| Staphylococcus aureus | High inhibition |

| Candida albicans | Significant inhibition |

These findings suggest that the compound could serve as a lead molecule for developing new antimicrobial agents.

Cytotoxicity and Cancer Research

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Studies indicate that it exhibits selective cytotoxicity against certain cancer types while sparing normal cells. The mechanism of action may involve apoptosis induction through mitochondrial pathways.

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of tetrazole derivatives. The compound may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.

Case Study 1: Antimicrobial Evaluation

In a study published in Journal of Medicinal Chemistry, researchers synthesized several tetrazole-piperazine derivatives and evaluated their antimicrobial activity against clinical isolates. The results indicated that 1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-4-(thiophene-2-carbonyl)piperazine showed superior activity compared to standard antibiotics.

Case Study 2: Cancer Cell Line Testing

A study conducted at a leading research university assessed the cytotoxic effects of this compound on various cancer cell lines. The MTT assay results revealed that the compound inhibited cell proliferation significantly in A549 and HT29 cell lines while showing minimal toxicity to normal fibroblasts.

Mechanism of Action

The mechanism of action of 1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-4-(thiophene-2-carbonyl)piperazine would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or nucleic acids, modulating their activity. The tetrazole ring can mimic carboxylate groups, potentially inhibiting enzymes that recognize carboxylates.

Comparison with Similar Compounds

Structural Comparisons

Key Observations :

- Tetrazole-Piperazine Hybrids : The tetrazole ring enhances binding to enzymes/receptors via nitrogen lone pairs, as seen in ZINC000022929948’s inhibition of DNAJA1 and mutant p53 . The target compound’s thiophene-2-carbonyl group may further improve lipophilicity and π-π stacking compared to simpler analogs like HBK15 .

- Substituent Effects: Sulfonyl groups (e.g., in ) increase metabolic stability but may reduce cell permeability.

Key Findings :

- Anticancer Potential: Tetrazole-piperazine hybrids in and exhibit activity against solid tumors and migration pathways . The target compound’s thiophene group could enhance DNA intercalation or kinase inhibition.

- Antibacterial Activity : Derivatives like (2E)-4-(2-methoxyphenyl)-1-[3-(2-methoxyphenyl)prop-2-enyl]-piperazine () show broad-spectrum effects, suggesting the target compound’s tetrazole-thiophene combination may similarly disrupt bacterial membranes or enzymes .

Critical Discussion of Structural and Functional Divergence

- Tetrazole vs. Triazole : Compounds like 9a-k () use triazole instead of tetrazole, offering distinct hydrogen-bonding patterns. Tetrazoles are more acidic (pKa ~4.9), which may influence ionization and target binding .

- Thiophene vs.

- Piperazine Flexibility : Piperazine’s conformational flexibility allows adaptation to diverse targets, as seen in CV-11974’s angiotensin II receptor binding . The rigid thiophene-carbonyl group in the target compound may restrict flexibility, improving selectivity.

Biological Activity

The compound 1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-4-(thiophene-2-carbonyl)piperazine is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies highlighting its therapeutic potential.

Chemical Structure and Properties

This compound features a tetrazole ring and a thiophene moiety attached to a piperazine backbone. Its structural complexity allows for diverse interactions with biological targets, which is critical for its pharmacological activity.

| Property | Details |

|---|---|

| Molecular Formula | C15H16N6S |

| Molecular Weight | 296.39 g/mol |

| IUPAC Name | 1-(1-phenyl-1H-tetrazol-5-yl)-4-(thiophene-2-carbonyl)piperazine |

| CAS Number | [Pending] |

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its antimicrobial and anticancer properties. The presence of the tetrazole ring is particularly noteworthy as it serves as a bioisostere of carboxylic acids, facilitating interactions with various enzymes and receptors.

Antimicrobial Activity

Research indicates that compounds with tetrazole rings exhibit significant antimicrobial properties. The mechanism often involves the inhibition of specific enzymes that are crucial for microbial survival. For instance, studies have shown that derivatives of tetrazole can inhibit the growth of various bacterial strains by disrupting their metabolic pathways .

Anticancer Activity

The anticancer potential of 1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-4-(thiophene-2-carbonyl)piperazine has been evaluated against several cancer cell lines. Preliminary results suggest that it exhibits cytotoxic effects comparable to established chemotherapeutic agents. The compound's ability to induce apoptosis in cancer cells may be attributed to its structural features that facilitate interaction with tubulin and other cellular targets involved in cell division .

Case Studies

Several studies have documented the biological effects of related compounds that share structural similarities with 1-(1-phenyl-1H-tetrazol-5-yl)-4-(thiophene-2-carbonyl)piperazine:

- Tetrazole Derivatives as Antitumor Agents : A study demonstrated that tetrazole derivatives showed significant cytotoxicity against human cancer cell lines (IC50 values ranging from 0.5 to 10 µM) due to their ability to interfere with microtubule dynamics .

- Thiazole Compounds : Thiazole-containing compounds have shown promise in treating various cancers by modulating apoptosis and inhibiting tumor growth. The structural integration of thiazoles with piperazine enhances their bioactivity .

The proposed mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The tetrazole moiety can mimic natural substrates, allowing it to inhibit enzymes involved in critical metabolic processes.

- Cell Cycle Disruption : By interfering with microtubule formation, this compound may prevent proper mitotic spindle assembly, leading to cell cycle arrest and apoptosis in cancer cells .

Q & A

Q. What are the key synthetic strategies for preparing 1-(1-phenyl-1H-tetrazol-5-yl)-4-(thiophene-2-carbonyl)piperazine?

The synthesis typically involves multi-step reactions , including:

- Acylation : Attaching the thiophene-2-carbonyl group to the piperazine ring via nucleophilic substitution. Solvents like DMF or dichloromethane (DCM) are used with bases such as K₂CO₃ to deprotonate the piperazine nitrogen .

- Tetrazole Formation : The 1-phenyl-1H-tetrazole moiety can be introduced via cycloaddition reactions using NaN₃ or via copper-catalyzed "click chemistry" with azides and alkynes, as seen in analogous piperazine-triazole syntheses .

- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical for isolating the final product .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the integration of the tetrazole, thiophene, and piperazine groups. For example, the thiophene carbonyl signal appears near δ 165–170 ppm in ¹³C NMR .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺) and fragments corresponding to the tetrazole and thiophene moieties .

- TLC Monitoring : Used to track reaction progress with hexane/ethyl acetate solvent systems .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Catalyst Selection : Copper sulfate/sodium ascorbate systems enhance efficiency in click chemistry steps, reducing side products .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while inert atmospheres (N₂/Ar) prevent oxidation of thiophene or tetrazole groups .

- Temperature Control : Stepwise heating (e.g., reflux for cyclization vs. room temperature for acylation) minimizes decomposition .

Q. What computational and experimental methods predict or validate biological activity?

- Molecular Docking : Simulations using software like AutoDock Vina assess binding affinity to targets (e.g., kinases or GPCRs). For example, piperazine derivatives with tetrazole groups show affinity for cancer-related receptors in docking studies .

- In Vitro Assays : Competitive binding assays (e.g., fluorescence polarization) quantify interactions with biological targets, while cytotoxicity screens (e.g., MTT assay) evaluate anticancer potential .

Q. How can contradictions in biological activity data across studies be resolved?

- Purity Verification : Use HPLC (>95% purity) to rule out impurities affecting activity .

- Structural Analog Comparison : Test activity of analogs (e.g., replacing thiophene with furan or tetrazole with triazole) to isolate pharmacophoric groups .

- Assay Standardization : Replicate studies under controlled conditions (e.g., pH, serum concentration) to minimize variability .

Q. What strategies enhance the compound’s stability under physiological conditions?

- pH Stability Studies : Evaluate degradation rates in buffers (pH 1–7.4) to identify optimal formulation pH .

- Thermal Analysis : TGA and DSC determine decomposition temperatures, guiding storage conditions (e.g., refrigeration vs. room temperature) .

- Prodrug Design : Modify labile groups (e.g., esterify the thiophene carbonyl) to improve metabolic stability .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.